molecular formula C26H26FN5O2 B2502386 5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040649-61-3

5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2502386
CAS RN: 1040649-61-3
M. Wt: 459.525
InChI Key: YGXABOWNMLBYCX-UHFFFAOYSA-N
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Description

The compound “5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazolo[4,3-c]pyridin-3(5H)-one moiety, and a phenyl group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperazine ring and a pyrazolo[4,3-c]pyridin-3(5H)-one moiety would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The piperazine ring could potentially undergo reactions such as alkylation or acylation. The pyrazolo[4,3-c]pyridin-3(5H)-one moiety could potentially participate in reactions such as condensation or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a fluorobenzyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Antituberculosis Activity

Thiazole-aminopiperidine hybrids, which share structural similarities with the compound , have been designed and synthesized for their potential as Mycobacterium tuberculosis GyrB inhibitors. One study found a promising compound within this class that showed significant activity against Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, and demonstrated antituberculosis activity without being cytotoxic at relevant concentrations (Jeankumar et al., 2013).

Serotonin Receptor Antagonism

Compounds with the piperazine moiety, similar to the one in your compound, have been synthesized and tested for their activity as serotonin (5-HT) receptor antagonists. A study on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives revealed potent 5-HT2 antagonist activity, indicating their potential use in studying and treating conditions associated with serotonin regulation (Watanabe et al., 1992).

Dopamine Receptor Ligand

Research into compounds containing 4-(4-fluorobenzyl) piperazine structures has led to the discovery of potential dopamine receptor ligands. For instance, a synthesized compound showed affinity for dopamine D4, D2, and D3 receptors, highlighting its potential as a selective ligand for neurological studies and therapeutic applications (Yang Fang-wei, 2013).

Anti-Lung Cancer Activity

Fluoro-substituted compounds have been evaluated for their anti-cancer properties. One study synthesized fluoro substituted benzo[b]pyran derivatives and tested them against lung, breast, and CNS cancer cell lines, showing promising anticancer activity at low concentrations (Hammam et al., 2005).

PET Imaging Studies

Fluorobenzylpiperazine derivatives have been utilized in positron emission tomography (PET) imaging studies to investigate serotonin neurotransmission. Specifically, [(18)F]p-MPPF, a fluorobenzylpiperazine derivative, has been used as a 5-HT(1A) antagonist in PET studies to understand serotonergic neurotransmission dynamics (Plenevaux et al., 2000).

properties

IUPAC Name

5-ethyl-7-[4-[(2-fluorophenyl)methyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O2/c1-2-29-17-21(24-22(18-29)26(34)32(28-24)20-9-4-3-5-10-20)25(33)31-14-12-30(13-15-31)16-19-8-6-7-11-23(19)27/h3-11,17-18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXABOWNMLBYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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